(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3S/c19-16(6-5-13-7-10-22-11-13)18-12-17(20)8-9-21-15-4-2-1-3-14(15)17/h1-7,10-11,20H,8-9,12H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWRXOCWHJTYLG-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2C1(CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Acrylamide Formation: The acrylamide moiety can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the chroman ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the acrylamide moiety, converting it to the corresponding amine.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethyl methyl ether, or sulfonyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acrylamide derivatives.
Substitution: Functionalized thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound may exhibit biological activity, such as antioxidant, anti-inflammatory, or antimicrobial properties, due to the presence of the chroman and thiophene rings. These properties make it a candidate for further investigation in drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it may interact with biological targets relevant to various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Industry
The compound’s unique properties may find applications in materials science, such as in the development of novel polymers, coatings, or electronic materials. Its ability to undergo various chemical reactions allows for the creation of materials with tailored properties.
Mechanism of Action
The mechanism by which (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes, receptors, or other molecular targets, modulating their activity. For example, the chroman ring may act as an antioxidant by scavenging free radicals, while the thiophene ring may interact with specific proteins or nucleic acids.
Comparison with Similar Compounds
Table 1: Key Structural Features of Acrylamide Derivatives
Key Observations :
- The target compound’s hydroxychroman group distinguishes it from analogs with monocyclic or electron-withdrawing substituents (e.g., trifluoromethyl in , nitro in ).
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Insights :
SAR Analysis :
- Hydroxyl Groups: The chroman hydroxyl may enhance target engagement via hydrogen bonding, similar to phenolic groups in .
- Thiophene vs. Phenyl : Thiophene’s electron-rich nature could improve π-stacking in receptor binding compared to phenyl (e.g., ).
Biological Activity
(E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and cosmetic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and safety profile based on diverse research findings.
The molecular formula of this compound is C17H17NO2S, with a molecular weight of 299.39 g/mol. The structure features a chroman moiety linked to an acrylamide group and a thiophene ring, which may contribute to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Melanogenesis : Similar compounds in the cinnamamide class have shown promising results as melanogenesis inhibitors. Studies suggest that they can inhibit tyrosinase activity, which is crucial for melanin production in melanocytes. For example, related compounds have demonstrated IC50 values indicating effective inhibition in various assays .
- Antioxidant Activity : The presence of hydroxyl groups in the chroman structure may confer antioxidant properties, potentially protecting cells from oxidative stress.
- Interaction with G Protein-Coupled Receptors (GPCRs) : The structural components of this compound suggest possible interactions with GPCRs, which play vital roles in cell signaling and could be targeted for therapeutic effects .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related compounds:
Case Study 1: Melanin Production Inhibition
In vitro studies have shown that related compounds can significantly reduce melanin production in B16F10 mouse melanoma cells at concentrations as low as 6.25 µM. This effect is attributed to downregulation of genes involved in melanogenesis, including Tyrosinase (Tyr), Microphthalmia-associated transcription factor (Mitf), and Tyrosinase-related proteins (Tyrp1 and Tyrp2) .
Case Study 2: Safety Profile Evaluation
The safety profile of related cinnamamide derivatives has been extensively evaluated. These studies indicate that they exhibit no cytotoxicity to human keratinocytes and fibroblasts at tested concentrations. Furthermore, they have shown no mutagenicity or genotoxicity in standard assays such as the Ames test and micronucleus test .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-((4-hydroxychroman-4-yl)methyl)-3-(thiophen-3-yl)acrylamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Step 1 : Synthesize the chroman-4-ylmethylamine precursor via reductive amination of 4-hydroxychroman-4-carbaldehyde, using sodium cyanoborohydride in methanol under reflux .
- Step 2 : Prepare the acrylamide backbone by coupling thiophene-3-carboxylic acid with the chroman-derived amine. Use EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in DMF at 0–5°C to minimize side reactions .
- Step 3 : Optimize solvent systems (e.g., ethyl acetate/petroleum ether gradients) for column chromatography purification. Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .
- Critical Parameters : Temperature control during coupling (0–5°C), stoichiometric ratio of EDCI to carboxylic acid (1.2:1), and inert atmosphere to prevent oxidation of the thiophene moiety .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use and NMR in deuterated DMSO to confirm regiochemistry of the chroman and thiophene groups. Key signals include the acrylamide NH (~10 ppm) and thiophene β-protons (~7.2–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~357.4 g/mol). Fragmentation patterns can distinguish stereoisomers .
- Elemental Analysis : Validate C, H, N, and S content (±0.3% deviation) to confirm purity .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve stereochemical ambiguities in this compound?
- Methodology :
- Crystal Growth : Recrystallize from ethanol/water (9:1) at 4°C. Optimize supersaturation by slow evaporation to obtain single crystals suitable for diffraction .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Resolve the E-configuration of the acrylamide double bond and chroman hydroxyl orientation via SHELXL refinement. Apply TWIN and HKLF 5 commands for twinned data .
- Validation : Check R-factor convergence (<5%) and electron density maps (e.g., omit maps for the thiophene ring) to confirm absence of disorder .
Q. What strategies can address low solubility in bioactivity assays, and how can this be systematically optimized?
- Methodology :
- Co-solvent Systems : Test DMSO/PBS (≤1% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity .
- Pro-drug Derivatization : Introduce phosphate or PEG groups at the chroman hydroxyl to improve hydrophilicity. Monitor stability under physiological pH (7.4) .
- Quantitative Solubility Assays : Use UV-Vis spectroscopy (λmax ~280 nm) in triplicate to measure solubility in simulated biological fluids .
Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data?
- Methodology :
- Orthogonal Assays : Validate target binding using surface plasmon resonance (SPR) and enzyme inhibition assays. Compare IC values from docking (e.g., AutoDock Vina) with experimental results (±2-fold deviation acceptable) .
- Conformational Sampling : Perform molecular dynamics simulations (AMBER or GROMACS) to account for protein flexibility. Analyze RMSD plots to identify dominant binding poses .
- Meta-Analysis : Cross-reference with structurally similar acrylamides (e.g., thiophene-2-yl derivatives) to identify conserved structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
